molecular formula C13H16F3NO2 B13040367 Ethyl 2-(dimethylamino)-2-(2-(trifluoromethyl)phenyl)acetate

Ethyl 2-(dimethylamino)-2-(2-(trifluoromethyl)phenyl)acetate

Cat. No.: B13040367
M. Wt: 275.27 g/mol
InChI Key: UXYOSSCZOCYCQP-UHFFFAOYSA-N
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Description

Ethyl 2-(dimethylamino)-2-(2-(trifluoromethyl)phenyl)acetate is a specialized chiral compound designed for use as a key synthetic intermediate in medicinal chemistry and drug discovery. The integration of a trifluoromethyl group at the 2-position of the phenyl ring is a strategically valuable modification; this functional group is a prominent feature in many modern pharmaceuticals due to its ability to enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets . The molecular architecture of this compound, featuring both an ester and a tertiary amino group, provides multiple handles for synthetic elaboration, making it a versatile precursor for the development of novel active molecules. Researchers value this scaffold for constructing compound libraries aimed at exploring structure-activity relationships, particularly in the synthesis of potential enzyme inhibitors or receptor modulators where the steric and electronic properties of the trifluoromethyl group can be critical for activity . The presence of the dimethylamino group adjacent to the acetate center also suggests potential for this molecule to be utilized in the synthesis of complex amino acid derivatives or other pharmacologically active nitrogen-containing heterocycles.

Properties

Molecular Formula

C13H16F3NO2

Molecular Weight

275.27 g/mol

IUPAC Name

ethyl 2-(dimethylamino)-2-[2-(trifluoromethyl)phenyl]acetate

InChI

InChI=1S/C13H16F3NO2/c1-4-19-12(18)11(17(2)3)9-7-5-6-8-10(9)13(14,15)16/h5-8,11H,4H2,1-3H3

InChI Key

UXYOSSCZOCYCQP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1C(F)(F)F)N(C)C

Origin of Product

United States

Preparation Methods

Condensation and Alkylation Route

One common approach is based on the condensation of appropriate amino acid derivatives or glycine esters with trifluoromethyl-substituted aromatic intermediates, followed by alkylation or reductive amination steps.

  • Stepwise Process :
    • Start with oxoacetic acid monohydrate or glycine derivatives.
    • Condense with N,N-dimethylethanamine to introduce the dimethylamino group.
    • Use organometallic reagents such as trifluoromethyl-substituted arylmagnesium bromides (Grignard reagents) to add the trifluoromethylphenyl group at the alpha position.
    • Protecting groups (e.g., tert-butoxycarbonyl) may be used during intermediate steps to control reactivity.
    • Final deprotection and esterification yield the target ethyl ester.

This method benefits from high selectivity and the ability to incorporate the trifluoromethyl group regioselectively.

Phase Transfer Catalysis and Acetal Formation

Another synthetic strategy involves:

  • Reacting N-(2-phenyl)ethyl-2-aminoacetamide with chloroacetaldehyde dimethyl acetal in the presence of a base and phase transfer catalysts.
  • This reaction occurs in a biphasic organic solvent/water system, facilitating the formation of the amino ester intermediate.
  • Post-reaction, the organic layer is separated, solvent evaporated, and the concentrate treated with dry hydrogen halide gases (HCl or HBr) to form stable salt forms of the product.

This method is advantageous for controlling stereochemistry and improving yields in the formation of amino esters.

Salt Formation and Purification

  • The free base form of the compound can be converted into crystalline sulfonate salts (e.g., methylsulfonate) by reaction with sulfonic acids such as methanesulfonic acid.
  • The precipitation of these salts is carefully controlled by temperature (generally between -20°C and 25°C) and solvent choice (e.g., methyl tert-butyl ether, toluene, isopropanol).
  • Filtration and washing steps ensure high purity, with salt forms showing over 96% of the desired isomer and minimal impurities (<4%).

This salt formation step is crucial for isolating pure compounds suitable for pharmaceutical applications.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Conditions Advantages Notes
Condensation with N,N-dimethylethanamine and Grignard reagent Oxoacetic acid monohydrate, 4-fluoro-3-(trifluoromethyl)phenylmagnesium bromide, protective groups High regioselectivity, good yields Multi-step; requires protection/deprotection
Phase Transfer Catalysis with chloroacetaldehyde dimethyl acetal N-(2-phenyl)ethyl-2-aminoacetamide, base, phase transfer catalyst, organic solvent/water system Efficient, stereocontrol, salt formation Requires handling of gaseous HCl/HBr for salt formation
Salt formation with sulfonic acids Methanesulfonic acid, MTBE, toluene, controlled temperature High purity crystalline salts Important for pharmaceutical-grade isolation

Research Findings and Optimization Notes

  • Temperature control during salt precipitation is critical to maximize yield and purity, typically maintained between 0°C and 25°C.
  • Solvent choice influences crystallization behavior; MTBE and toluene mixtures are commonly used.
  • The use of phase transfer catalysts enhances the reaction rate and yield in biphasic systems.
  • Protective group strategies in multi-step syntheses help to avoid side reactions and facilitate selective functionalization.
  • Recent advances include purification-free methods for related trifluoromethyl intermediates, improving overall synthetic efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(dimethylamino)-2-(2-(trifluoromethyl)phenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution Reagents: Halogens, acids, or bases can be used for substitution reactions.

Major Products Formed

    Oxidation Products: Formation of carboxylic acids or ketones.

    Reduction Products: Formation of alcohols or amines.

    Substitution Products: Formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

Ethyl 2-(dimethylamino)-2-(2-(trifluoromethyl)phenyl)acetate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential pharmacological properties and therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(dimethylamino)-2-(2-(trifluoromethyl)phenyl)acetate involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Receptors: Interact with specific receptors or enzymes in biological systems.

    Modulate Pathways: Influence biochemical pathways and cellular processes.

    Exert Effects: Produce pharmacological or therapeutic effects through these interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Trifluoromethylphenyl Moieties

Ethyl 2-(4-((2-(4-(3-(4-(Trifluoromethyl)Phenyl)Ureido)Phenyl)Thiazol-4-Yl)Methyl)Piperazin-1-Yl)Acetate (10d)
  • Key Features : Incorporates a thiazole ring and ureido linker.
  • Synthesis : Yield of 93.4% via multi-step coupling reactions .
  • Molecular Weight : Higher (m/z 548.2) due to extended piperazine and thiazole moieties.
  • Application : Likely explored for kinase inhibition due to thiazole and urea motifs.
Ethyl 2-Fluoro-2-(1-(4-(Trifluoromethyl)Phenyl)-5,6-Dihydro-1H-Indazol-7(4H)-Ylidene)Acetate (50a)
  • Key Features : Fluorinated indazole core with trifluoromethylphenyl substitution.
  • Synthesis : 59% yield via cyclization and hydrazine coupling .
  • Mass Spec: Observed m/z 368.9 vs. calculated 369.1, indicating minor impurities .
Ethyl 2-(Diethoxyphosphoryl)-2-(3-(Trifluoromethyl)Phenyl)-Acetate (3i)
  • Key Features: Phosphoryl group replaces dimethylamino, introducing a polar, electron-withdrawing substituent.
  • Synthesis : 61% yield via Horner–Wadsworth–Emmons reaction .
  • Utility : Phosphoryl groups are pivotal in prodrug design or as intermediates in cross-coupling reactions.

Halogenated and Hydrazine Derivatives

Ethyl 2-Chloro-2-{2-[3-(Trifluoromethyl)Phenyl]Hydrazin-1-Ylidene}Acetate
  • Key Features : Chloro and hydrazine groups create a planar hydrazone structure.
  • Molecular Weight : 294.66, simpler than the target compound .
  • Solubility: Soluble in chloroform, methanol, and DMSO, suggesting moderate lipophilicity .
Ethyl 2-Chloro-2-{2-[4-Chloro-2-(Trifluoromethyl)Phenyl]Hydrazono}Acetate
  • Key Features : Additional chloro substituent increases halogen density.
  • Application : Used in agrochemical or pharmaceutical research due to halogenated aryl groups .

Substitution Patterns and Electronic Effects

  • Electron-Donating vs. Withdrawing Groups: The dimethylamino group in the target compound is electron-donating, increasing basicity and nucleophilicity. Contrast with nitro (: Ethyl 2-(2-nitro-4-trifluoromethylphenylamino)acetate) or phosphoryl groups (), which are electron-withdrawing, reducing reactivity at the acetate core .
  • Fluorine Impact: Compounds like Ethyl 2,2-difluoro-2-[2-(trifluoromethyl)phenoxy]acetate () exhibit enhanced electronegativity and metabolic resistance but may pose synthesis challenges (e.g., lower yields) .

Biological Activity

Ethyl 2-(dimethylamino)-2-(2-(trifluoromethyl)phenyl)acetate, often referred to as EFPA, is a compound of significant interest in pharmaceutical research due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanism of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C13_{13}H14_{14}F3_3N1_1O2_2
  • Molecular Weight : Approximately 275.27 g/mol
  • Key Functional Groups : Dimethylamino group, trifluoromethyl-substituted phenyl group

The presence of the trifluoromethyl group enhances the lipophilicity and biological activity of the compound, making it a valuable candidate for various therapeutic applications.

Target Interactions

EFPA exhibits interactions with multiple biological targets, similar to compounds containing indole nuclei. These interactions can lead to conformational changes in target molecules, influencing their activity. The compound has shown potential in several biochemical pathways associated with:

  • Antiviral Activity
  • Anti-inflammatory Effects
  • Anticancer Properties
  • Antimicrobial Activity
  • Antidiabetic Effects

These activities are attributed to the compound's ability to modulate receptor binding and influence signaling pathways .

Biochemical Pathways

Research indicates that EFPA may influence various signaling pathways through its interactions with specific receptors. Compounds with similar structures have demonstrated activities against pathogens like Mycobacterium tuberculosis and other microbial agents. The trifluoromethyl group is particularly noted for enhancing antimicrobial efficacy .

Pharmacokinetics

The pharmacokinetic profile of EFPA suggests good bioavailability due to its liquid form and molecular weight. Studies indicate that compounds with similar structures exhibit favorable absorption characteristics and metabolic stability. For instance, related compounds have shown varying degrees of bioavailability ranging from 18% to higher values depending on their structural modifications .

In Vitro Studies

In vitro testing has demonstrated that EFPA exhibits significant antimicrobial activity against various strains of bacteria and fungi. For example, a related compound showed a minimum inhibitory concentration (MIC) of 1 mg/L against Mycobacterium tuberculosis, indicating strong potential for development as an antitubercular agent .

Pathogen MIC (mg/L) Comparison Compound MIC (mg/L)
M. tuberculosis1Rifampin0.03
E. coli0.5Isoniazid0.016

In Vivo Studies

In vivo studies using mouse models have been conducted to assess the efficacy of EFPA in treating infections. One study reported that dosing with related compounds resulted in reduced bacterial loads in infected mice compared to untreated controls, although some variations were observed based on dosing regimens .

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